molecular formula C12H19NO B3199679 [1-(2-Methoxyphenyl)ethyl](propyl)amine CAS No. 1017031-66-1

[1-(2-Methoxyphenyl)ethyl](propyl)amine

Cat. No.: B3199679
CAS No.: 1017031-66-1
M. Wt: 193.28 g/mol
InChI Key: QTUOYYFCEHNZOD-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)ethylamine: is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry.

Mechanism of Action

Target of Action

1-(2-Methoxyphenyl)ethylamine is a type of amine, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group . The primary targets of amines are typically receptors or enzymes in the body that have a binding site for the specific amine.

Mode of Action

The nitrogen atom in the amine has a lone pair of electrons, which can form a bond with a receptor or enzyme, leading to a change in the receptor’s or enzyme’s activity .

Biochemical Pathways

Amines can participate in a wide range of biochemical reactions, including those involving enzymes and receptors . They can act as neurotransmitters, influence mood and emotion, and play a role in many other physiological and pathological processes .

Pharmacokinetics

Amines are generally well-absorbed and can distribute throughout the body due to their small size and ability to form hydrogen bonds . They can be metabolized by various enzymes, including monoamine oxidase , and excreted in the urine .

Result of Action

Amines can have a wide range of effects depending on their specific structure and the receptors or enzymes they interact with . These effects can include changes in cell signaling, neurotransmission, and other physiological processes .

Action Environment

The action of 1-(2-Methoxyphenyl)ethylamine can be influenced by various environmental factors. These can include the pH of the environment, which can affect the protonation state of the amine, and thus its ability to bind to targets . Other factors can include the presence of other molecules that can interact with the amine, and physiological factors such as temperature and blood flow .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)ethylamine typically involves the reaction of 2-methoxyphenylacetonitrile with propylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon and under hydrogenation conditions .

Industrial Production Methods: In industrial settings, the production of 1-(2-Methoxyphenyl)ethylamine may involve large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

Uniqueness:

This detailed article provides a comprehensive overview of 1-(2-Methoxyphenyl)ethylamine, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[1-(2-methoxyphenyl)ethyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-4-9-13-10(2)11-7-5-6-8-12(11)14-3/h5-8,10,13H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUOYYFCEHNZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017031-66-1
Record name [1-(2-methoxyphenyl)ethyl](propyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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